molecular formula C18H19BrN2O3 B267412 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

Katalognummer B267412
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: OISXGFPJQMMCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have promising results in preclinical studies.

Wirkmechanismus

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin, thereby inhibiting their ability to regulate gene expression.
Biochemical and Physiological Effects:
3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. Studies have shown that 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have cardioprotective effects in animal models of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its specificity for the BET proteins, which allows for the selective inhibition of their activity. Additionally, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the development of more potent analogs of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide that can achieve the desired effects at lower concentrations. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the development of more selective inhibitors of the BET proteins may provide new insights into the role of these proteins in disease development and progression.

Synthesemethoden

The synthesis of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl) isopropylcarbamate to form the intermediate product. Finally, the intermediate product is reacted with 3-bromophthalic anhydride to yield the final product, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been shown to play a crucial role in the development and progression of various diseases, including cancer.

Eigenschaften

Produktname

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

Molekularformel

C18H19BrN2O3

Molekulargewicht

391.3 g/mol

IUPAC-Name

3-bromo-4-methoxy-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)20-17(22)12-5-4-6-14(9-12)21-18(23)13-7-8-16(24-3)15(19)10-13/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

OISXGFPJQMMCDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Kanonische SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.